Pentachlorophenolate

説明

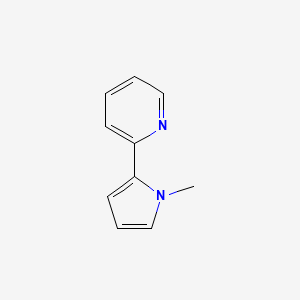

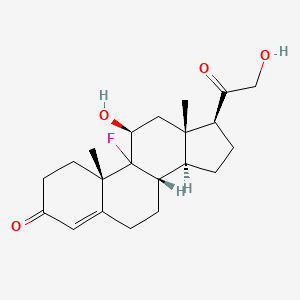

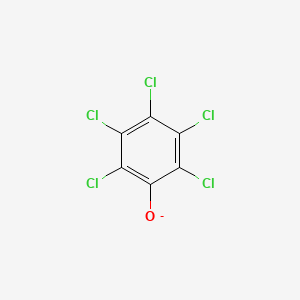

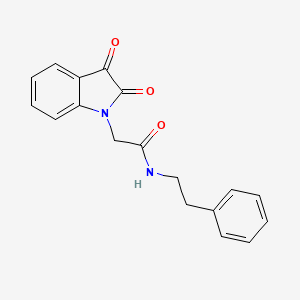

Pentachlorophenolate is a phenolate anion that is the conjugate base of pentachlorophenol; major species at pH 7.3. It has a role as a human xenobiotic metabolite. It is a conjugate base of a pentachlorophenol.

科学的研究の応用

Water Pollution and Removal Technologies

Pentachlorophenol (PCP) has been widely utilized in industry and agriculture, particularly by the wood preservative industry. Its extensive use has led to significant environmental concerns, notably water pollution. Research at the University of Regina has focused on exploring the properties of PCP, its sources, toxicity, and various treatment technologies to mitigate its impact (Tanjore & Viraraghavan, 1994).

Antimicrobial Agent in Wood Preservation

PCP serves as a registered antimicrobial agent, primarily for wood preservation. Commercially available PCP contains both active ingredients and "inert" substances, the latter of which includes various chlorinated dibenzo-p-dioxins and dibenzofurans. The analysis of commercial PCP and its constituents has been documented in detail (Johnson, Gehring, Kociba, & Schwertz, 1973).

Developmental Toxicity in Rats

A study conducted to determine the developmental toxicity of PCP in rats found that the no-observable-adverse-effect-level (NOAEL) for both maternal and developmental toxicity in rats was 30 mg/kg/day. This research provided insights into the safety thresholds of PCP use, particularly in scenarios where exposure might occur (Bernard & Hoberman, 2001).

Cancer Risk Assessment

A review focusing on the potential carcinogenic risks associated with PCP exposure highlighted significant evidence linking PCP to hematopoietic cancers. This research differentiated the effects of PCP from those of its contaminants, such as dioxins and other chlorophenols, providing a clearer understanding of the specific health risks posed by PCP (Cooper & Jones, 2008).

Bioremediation of Contaminated Groundwater

The use of the bacterium Sphingomonas chlorophenolica PCP-1 for the bioremediation of PCP-contaminated groundwater was explored. This study demonstrated the feasibility and efficiency of using bioremediation as a method to treat PCP contamination, providing a potential environmental solution (Yang & Lee, 2008).

Degradation with Zero-Valence Iron and Microwave Energy

Research into the degradation of PCP using zero-valence iron (Fe(0)) coupled with microwave energy showed significant removal efficiency. This method represents a cost-effective and environmentally friendly approach for PCP degradation, with potential applications in industrial solvent treatment (Jou, 2008).

Phytoremediation of Soil Contamination

A study investigated the use of willow and poplar plants for the phytoremediation of soil contaminated with PCP and heavy metals. The research demonstrated the plants' tolerance to PCP and their ability to stimulate soil microbial activity, offering a viable approach for managing contaminated sites (Mills et al., 2006).

Toxicology and Carcinogenesis in Mice

Studies on B6C3F1 mice exposed to pentachlorophenol highlighted its carcinogenic potential, with observed neoplasms in multiple organs/systems. These findings underscored the health risks associated with PCP, particularly in environments with high exposure levels (McConnell et al., 1991).

Membrane Bioreactor for Wastewater Treatment

A membrane bioreactor (MBR) was evaluated for its potential to treat PCP-contaminated wastewater, achieving high PCP and COD removal rates. This study provided insights into the effectiveness of MBR systems in managing industrial wastewater containing PCP (Visvanathan et al., 2005).

特性

IUPAC Name |

2,3,4,5,6-pentachlorophenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUPBVBPLAPZRR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl5O- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315317 | |

| Record name | Pentachlorophenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46012-02-6 | |

| Record name | Pentachlorophenoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46012-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachlorophenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

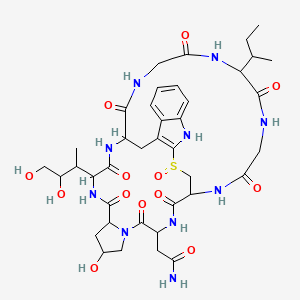

![4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide](/img/structure/B1226841.png)

![N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide](/img/structure/B1226843.png)